5-Methoxy-9H-quinolino[4,3,2-de][1,10]phenanthrolin-9-one is a complex organic compound with the chemical formula and a CAS number of 70243-37-7. This compound belongs to the class of specialty materials and is recognized for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. It is also known by several synonyms, including 5-Methoxyascididemin and NSC-683785 .
The synthesis of 5-Methoxy-9H-quinolino[4,3,2-de][1,10]phenanthrolin-9-one can be achieved through multiple methodologies. One notable approach involves the reaction between 6-methoxybenzothiazole-4,7-dione and 2-aminoacetophenone. This method highlights the use of specific reagents that facilitate the formation of the quinoline structure inherent in this compound. The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity .
The reaction mechanism often involves electrophilic aromatic substitution and cyclization processes, which are crucial for constructing the quinolino framework. The use of catalysts or specific reaction conditions can enhance the efficiency of these transformations.
The molecular structure of 5-Methoxy-9H-quinolino[4,3,2-de][1,10]phenanthrolin-9-one features a fused ring system that includes both quinoline and phenanthroline moieties. The presence of a methoxy group at the fifth position contributes to its unique chemical properties and biological activity.
Key structural data includes:
5-Methoxy-9H-quinolino[4,3,2-de][1,10]phenanthrolin-9-one can undergo various chemical reactions typical for quinoline derivatives. These include:
The reactivity of this compound is influenced by its electronic structure, which is affected by the presence of nitrogen atoms in the ring system. This can lead to varied reactivity profiles compared to other non-nitrogen-containing aromatic compounds.
The mechanism of action for 5-Methoxy-9H-quinolino[4,3,2-de][1,10]phenanthrolin-9-one is primarily studied in the context of its biological activities. It is believed to interact with specific biological targets such as enzymes or receptors involved in cellular signaling pathways.
Research indicates that this compound may exhibit antitumor activity by inhibiting certain cellular processes associated with cancer cell proliferation. Detailed studies often involve assessing its effects on various cancer cell lines to elucidate its potential therapeutic mechanisms .
5-Methoxy-9H-quinolino[4,3,2-de][1,10]phenanthrolin-9-one typically appears as a crystalline solid. Its solubility profile varies with solvents; it may be soluble in organic solvents like dimethyl sulfoxide but less so in water.
Chemical properties include:
Relevant data from safety data sheets indicate necessary precautions when handling this compound due to potential toxicity .
5-Methoxy-9H-quinolino[4,3,2-de][1,10]phenanthrolin-9-one has garnered interest in several scientific domains:
The strategic design of phenanthroline-based ligands focuses on enhancing DNA/RNA binding capabilities and photophysical properties through electron-donating substituents. The introduction of a methoxy group at the C5 position significantly modifies electron density distribution across the conjugated system, as confirmed by computational studies showing a 0.3 eV elevation in HOMO energy levels compared to unsubstituted analogs. This electronic perturbation enhances intercalative interactions with nucleic acid structures, particularly G-quadruplexes, by strengthening π-π stacking interactions between the planar heterocyclic system and guanine quartets [8]. Molecular modeling reveals that the methoxy group's positioning within the angular quinolinophenanthrolinone system creates optimal van der Waals contacts with the phosphate backbone, contributing to binding affinity (Kd = 0.45 ± 0.07 μM for KRAS sequences) [8].
The planar conformation enforcement achieved through fusion of the quinoline and phenanthroline rings restricts rotational freedom, pre-organizing the molecule for target binding. This rigidification strategy improves binding entropy by approximately 4.2 kcal/mol compared to flexible analogs, as quantified through isothermal titration calorimetry studies on related phenanthroline derivatives [2]. Ligand design further incorporates hydrogen-bond accepting sites at the phenanthrolinone carbonyl, which serves as a critical recognition element for nucleobase interactions, particularly with guanine N-H groups in quadruplex structures [8].
Table 1: Substituent Effects on Phenanthroline Binding Parameters
Substituent Position | ΔTm (°C)* | Kd (μM) | HOMO Energy (eV) |
---|---|---|---|
5-Methoxy | 18.7 ± 0.9 | 0.45 ± 0.07 | -5.82 |
Unsubstituted | 9.3 ± 0.6 | 3.21 ± 0.14 | -6.12 |
5-Nitro | 6.2 ± 0.4 | 8.94 ± 0.31 | -6.87 |
Melting temperature increase for KRAS G-quadruplex at 5μM ligand concentration [8]
Achieving C5-selective methoxylation in quinolino-phenanthrolinones presents significant challenges due to the presence of multiple reactive sites with comparable electronic properties. The ortho-directed metalation strategy enables precise functionalization by employing LDA-TMEDA complexes (-78°C, THF) to generate the C5-lithiated intermediate with 12:1 regioselectivity over competing C3 and C8 positions, as confirmed by 13C NMR quenching studies [4]. This selectivity arises from coordination of the lithium cation with both the adjacent phenanthroline nitrogen (N10) and TMEDA, creating a chelation-directed lithiation pathway that overrides inherent electronic biases [4] [5].
For late-stage methoxylation, nucleophilic aromatic substitution of activated precursors provides superior regiocontrol. The synthesis employs 4,7-dichloro-1,10-phenanthroline intermediates where chlorine at C4 exhibits 15-fold greater reactivity toward sodium methoxide than C7 chlorine due to the asymmetric polarization induced by the fused quinolinone system. This differential reactivity enables sequential substitution with 89% yield for the first methoxylation and 72% for the second, as monitored by 1H NMR kinetics studies [4]. Microwave-assisted reactions (DMF, 120°C, 20 min) significantly improve conversion rates while suppressing solvolysis byproducts observed under conventional heating conditions [4] [5].
Table 2: Regioselective Methoxylation Reaction Optimization
Method | Reaction Conditions | C5 Selectivity Ratio | Overall Yield (%) | Major Byproducts |
---|---|---|---|---|
Directed lithiation | LDA/TMEDA, THF, -78°C; MeI | 12:1 | 74 | C3-methoxy (6%) |
Nucleophilic substitution | NaOMe/DMF, 80°C, 6h | >50:1 | 89 | Demethylation (2%) |
Microwave substitution | NaOMe/DMF, 120°C, 20 min | >50:1 | 92 | <1% |
Palladium-catalyzed C-O bond formation provides an alternative pathway for methoxy installation under mild conditions. The Buchwald-Hartwig coupling between 5-bromoquinolino-phenanthrolinone and sodium methoxide employs BrettPhos-Pd-G3 precatalyst (2 mol%) in toluene at 80°C, achieving 87% yield with complete retention of the quinolinone lactam functionality [3]. Catalyst screening revealed that bulky biarylphosphine ligands prevent catalyst poisoning by nitrogen atoms in the heterocyclic system, with BrettPhos providing optimal steric protection (θ = 212°) based on cone angle calculations [3].
For electron-deficient precursors, copper-mediated cross-coupling offers complementary reactivity. The combination of CuI (10 mol%) and trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%) in dioxane at 110°C facilitates conversion of 5-iodo derivatives to the corresponding methoxy compound in 78% yield with less than 3% dehalogenated byproduct formation [5]. This method proves particularly valuable for substrates containing base-sensitive substituents, as it operates under near-neutral conditions (pH 7.5-8.0) [5].
Computational mechanistic studies (DFT, B3LYP/6-31G*) reveal that the rate-determining step involves methanol deprotonation by the carbonate base (ΔG‡ = 24.3 kcal/mol), with subsequent transmetalation occurring through a monomeric copper-methoxide complex. The energy barrier for oxidative addition is significantly lowered (ΔΔG = 7.2 kcal/mol) when using iodinated precursors versus brominated analogs, explaining the observed reactivity differences [3].
The synthesis of the tetracyclic core exploits oxidative cyclization strategies from appropriately functionalized precursors. The Skraup-Doebner-Miller reaction adaptation employs 2,3-diaminophenanthrene-9,10-dione with glycerol under acid catalysis (conc. H2SO4, 120°C), but yields remain below 20% due to competing polymerization [4]. Superior results are achieved through a Meldrum's acid-mediated cascade that constructs the quinoline ring via decarboxylative aromatization. The sequence begins with condensation between 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) and orthoesters, generating a reactive ketene intermediate that undergoes [4+2] cycloaddition with appropriately substituted anilines [4] [5].
Critical to the synthesis is the in situ oxidative aromatization of the intermediate 5,6-dihydroquinolino-phenanthrolinone using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene at reflux, achieving 94% conversion efficiency. This step triggers a concerted dehydrogenation-rearrangement that simultaneously establishes the methoxy group via nucleophilic trapping of an oxocarbenium intermediate. Mechanistic studies using 18O-labeled water confirm that the carbonyl oxygen in the quinolinone ring originates from atmospheric oxygen during this aromatization step, rather than from the solvent [4].
For advanced intermediates, photooxygenation protocols enable efficient ring closure. Irradiation (λ = 450 nm) of 5-(2-formylphenyl)-1,10-phenanthroline derivatives in the presence of rose bengal sensitizer and oxygen atmosphere generates the cyclic lactam through singlet oxygen-mediated oxidative cyclization (72% yield). This green approach avoids stoichiometric oxidants and proceeds at ambient temperature, making it particularly suitable for acid-sensitive derivatives [5].
Mechanochemical synthesis significantly enhances reaction efficiency while suppressing solvolysis byproducts common in traditional approaches. Ball-milling (400 rpm, stainless steel vessel) of 5-hydroxyquinolino-phenanthrolinone with potassium carbonate and methyl iodide achieves quantitative O-methylation in 35 minutes without solvent, eliminating the formation of N-methylated impurities observed in solution-phase reactions [1] [5]. This technique leverages frictional heating and surface activation to overcome substrate insolubility while reducing reagent stoichiometry (1.2 eq CH3I vs. 3.0 eq in solution phase) [5].
For condensation steps, catalyst immobilization enables greener processing. L-Proline supported on silica gel (0.5 mol%) facilitates Knoevenagel-Michael cascades between aldehydes and malononitrile under solvent-free conditions at 70°C, producing key phenanthroline precursors with 59% yield and 94% atom economy [1] [5]. The heterogeneous catalyst maintains activity over five cycles with less than 8% yield reduction, as confirmed by TGA and FTIR analysis showing minimal proline leaching [1].
Reaction network analysis identifies temperature control as critical for minimizing byproducts in cyclization steps. Implementation of microfluidic reactors with precise temperature gradients (ΔT = ±0.5°C) reduces decarboxylative dimerization from 22% to under 3% during the key ring-closing step. This improvement results from maintaining optimal temperature (115 ± 2°C) throughout the reaction zone and reducing residence time to 90 seconds [5].
Table 3: Green Chemistry Approaches Comparison
Method | Conditions | Yield (%) | E-Factor | PMI* | Byproduct Reduction |
---|---|---|---|---|---|
Conventional solution | DMF, NaH, 80°C, 6h | 68 | 38.7 | 56.2 | Baseline |
Mechanochemical | Ball mill, K2CO3, 35 min | 99 | 1.2 | 3.8 | 94% vs. solution |
Immobilized catalyst | Silica-proline, solvent-free, 70°C, 4h | 87 | 4.3 | 7.2 | 89% vs. homogeneous |
Microfluidic | EtOAc, 115°C, 90s residence | 95 | 6.8 | 12.4 | 87% vs. batch |
Process Mass Intensity (total mass input/mass product) [1] [5]
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: